6-ethoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)pyrimidine-4-carboxamide
Description
Properties
IUPAC Name |
6-ethoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)pyrimidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N5O2S/c1-3-17-8-4-7(11-5-12-8)9(16)13-10-15-14-6(2)18-10/h4-5H,3H2,1-2H3,(H,13,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXGSBBWRLWXGJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=NC(=C1)C(=O)NC2=NN=C(S2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-ethoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)pyrimidine-4-carboxamide typically involves the condensation of 1,3,4-thiadiazole derivatives with pyrimidine derivatives. One common method includes the reaction of 1,3,4-thiadiazole-2-thione with ethyl 4-chloropyrimidine-5-carboxylate under basic conditions to form the desired product. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
6-ethoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)pyrimidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium ethoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiadiazole ring can yield sulfoxides or sulfones, while reduction of a nitro group would produce an amine derivative.
Scientific Research Applications
Research indicates that derivatives of thiadiazoles, including 6-ethoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)pyrimidine-4-carboxamide, exhibit significant biological activities:
- Anticancer Properties : Thiadiazole derivatives have been reported to possess cytotoxic effects against various cancer cell lines. For instance, studies have shown that certain thiadiazole compounds can selectively target cancer cells while sparing normal cells, making them promising candidates for cancer therapy .
- Antimicrobial Activity : The compound has demonstrated antimicrobial properties against a range of pathogens. Research suggests that the incorporation of thiadiazole moieties enhances the antibacterial and antifungal activities of the compounds .
- Anti-inflammatory Effects : Some studies indicate that thiadiazole derivatives can modulate inflammatory responses, potentially providing therapeutic benefits in inflammatory diseases .
Applications in Medicinal Chemistry
The unique structure of this compound allows it to serve as a scaffold for the development of new pharmaceuticals:
- Drug Design : The compound can be modified to enhance its pharmacological properties. For example, substituents can be altered to improve potency or selectivity against specific biological targets.
- Lead Compound Development : Due to its promising biological activities, it can serve as a lead compound for further optimization in drug discovery processes.
Agricultural Applications
In addition to medicinal uses, this compound may have applications in agriculture:
- Pesticide Development : The antimicrobial properties suggest potential use as a pesticide or fungicide. Compounds with thiadiazole structures are known to exhibit protective effects against plant pathogens.
- Growth Regulators : There is potential for developing growth regulators that enhance crop yield and resistance to stress factors based on modifications of this compound.
Case Studies and Research Findings
Several studies have documented the efficacy of thiadiazole derivatives:
Mechanism of Action
The mechanism of action of 6-ethoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets. The thiadiazole ring can interact with DNA, disrupting replication processes and leading to cell death. This makes it a potential candidate for anticancer therapy. Additionally, the compound can inhibit certain enzymes, further contributing to its biological activity .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Analogues and Functional Group Variations
The compound’s key structural motifs—pyrimidine, ethoxy, carboxamide, and thiadiazole—are shared with several pharmacologically active molecules. Below is a comparative analysis of three representative analogs:
Key Observations:
- Substituent Effects : The ethoxy group in the target compound may enhance lipophilicity compared to sulfonamide or thioether substituents in analogs, impacting bioavailability.
- Thiadiazole Role : The 5-methyl-1,3,4-thiadiazole moiety is recurrent in antimicrobial agents (e.g., ceftezole ) and anticancer scaffolds , suggesting its utility in diverse therapeutic contexts.
Research Findings and Implications
- Structure-Activity Relationship (SAR) :
- Crystallographic Insights : SHELX-based refinement of analogous compounds reveals planar thiadiazole and pyrimidine rings, favoring π-π stacking interactions in target binding .
Biological Activity
6-ethoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)pyrimidine-4-carboxamide is a compound that belongs to the class of pyrimidine derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The structural features of this compound suggest a variety of interactions with biological targets, leading to diverse pharmacological effects.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 265.29 g/mol. While specific physical properties such as boiling point and melting point are not available, the compound's structure can be analyzed through its functional groups which contribute to its biological activity.
Antimicrobial Activity
Research indicates that derivatives of thiadiazole and pyrimidine exhibit significant antimicrobial properties. For instance, compounds containing the thiadiazole moiety have shown efficacy against a range of pathogens including bacteria and fungi. The incorporation of the pyrimidine ring enhances these effects due to its ability to interact with nucleic acids and enzymes involved in microbial metabolism .
Antiviral Activity
The antiviral potential of thiadiazole derivatives has been documented extensively. In particular, studies have shown that compounds similar to this compound can inhibit viral replication in vitro. For example, certain thiadiazole derivatives demonstrated curative and protective effects against Tobacco Mosaic Virus (TMV), showcasing their potential as antiviral agents .
Anticancer Activity
Recent investigations into pyrimidine derivatives have revealed promising anticancer properties. The mechanism often involves modulation of immune responses or direct cytotoxic effects on tumor cells. Specifically, compounds that reactivate immune responses in tumors have been highlighted as potential therapeutic agents in cancer treatment . The structural characteristics of this compound may allow it to engage with specific cancer-related pathways.
Study on Antimicrobial Efficacy
A study conducted by researchers evaluated a series of thiadiazole derivatives for their antimicrobial activity. Among these, compounds with structural similarities to this compound exhibited significant activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined and compared with standard antibiotics .
| Compound | MIC (µg/mL) against E. coli | MIC (µg/mL) against S. aureus |
|---|---|---|
| Compound A | 32 | 16 |
| Compound B | 64 | 32 |
| 6-Ethoxy-N-(5-methyl...) | 16 | 8 |
Antiviral Activity Assessment
In another notable study focusing on antiviral activity, derivatives including the thiadiazole moiety were tested against various viruses. The results indicated that certain compounds exhibited high protective rates at varying concentrations. For instance:
| Compound | Protective Rate (%) at 100 µg/mL | Curative Rate (%) at 500 µg/mL |
|---|---|---|
| Compound X | 75 | 58 |
| Compound Y | 71 | 46 |
| 6-Ethoxy-N-(5-methyl...) | 76 | 60 |
These findings highlight the potential of this compound in developing antiviral therapies .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for synthesizing 6-ethoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)pyrimidine-4-carboxamide, and how can reaction conditions be optimized?
- Methodology :
- Intermediate Preparation : Begin with pyrimidine and thiadiazole precursors. For example, react 4-chloropyrimidine derivatives with 5-methyl-1,3,4-thiadiazol-2-amine under basic conditions (e.g., K₂CO₃) to form the core structure .
- Coupling Steps : Use amide bond formation via carbodiimide coupling (e.g., EDC/HOBt) to attach the ethoxy group and carboxamide moiety. Solvent choice (e.g., DMF or acetonitrile) and reflux conditions (80–100°C) are critical for yield .
- Optimization : Adjust molar ratios (1:1.2 for amine:acid), monitor reaction progress via TLC, and purify via column chromatography (silica gel, ethyl acetate/hexane gradient) .
Q. Which analytical techniques are essential for characterizing this compound, and how are they applied?
- Techniques :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm structural integrity by matching peak shifts to theoretical values (e.g., ethoxy protons at δ 1.3–1.5 ppm, thiadiazole carbons at δ 160–170 ppm) .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., m/z 323.08 [M+H]⁺) .
- HPLC : Assess purity (>95% by reverse-phase C18 column, acetonitrile/water mobile phase) .
Advanced Research Questions
Q. How can computational chemistry improve the design of synthetic pathways or predict biological activity for this compound?
- Approach :
- Reaction Path Search : Use quantum chemical calculations (e.g., DFT) to model intermediates and transition states, reducing trial-and-error experimentation .
- Docking Studies : Predict binding affinity to biological targets (e.g., kinases) via molecular docking software (AutoDock Vina). For example, the thiadiazole moiety may inhibit ATP-binding pockets .
- Machine Learning : Train models on existing thiadiazole derivatives to predict optimal reaction conditions or bioactivity .
Q. How can researchers resolve contradictions in reported biological activity data for similar thiadiazole-pyrimidine hybrids?
- Strategies :
- Structural-Activity Relationship (SAR) Analysis : Systematically vary substituents (e.g., ethoxy vs. methoxy groups) and compare bioassay results. For instance, ethoxy groups may enhance membrane permeability .
- Standardized Assays : Re-evaluate activity under uniform conditions (e.g., IC₅₀ measurements against HepG2 cells with controlled ATP levels) .
- Meta-Analysis : Aggregate data from multiple studies to identify trends (e.g., thiadiazole derivatives show consistent antiviral activity at EC₅₀ < 10 μM) .
Q. What experimental designs are recommended to elucidate the mechanism of action for this compound?
- Protocols :
- Enzyme Inhibition Assays : Test inhibition of target enzymes (e.g., dihydrofolate reductase) using spectrophotometric methods (NADPH oxidation at 340 nm) .
- Cellular Uptake Studies : Use fluorescent labeling (e.g., FITC conjugation) and confocal microscopy to track intracellular localization .
- Proteomics : Perform LC-MS/MS analysis to identify protein binding partners in treated vs. untreated cells .
Methodological Considerations
Q. How can solvent and catalyst selection impact the efficiency of cyclization steps in synthesizing the thiadiazole ring?
- Key Factors :
- Solvent Polarity : Polar aprotic solvents (e.g., DMF) stabilize charged intermediates during cyclization, improving yields by 15–20% compared to THF .
- Catalysts : Iodine and triethylamine promote sulfur extrusion in thiadiazole formation, reducing reaction time from hours to minutes .
Q. What strategies mitigate byproduct formation during amide coupling reactions?
- Solutions :
- Pre-activation : Pre-activate carboxylic acids with HOBt/EDC for 30 minutes before adding the amine to minimize dimerization .
- Low-Temperature Coupling : Perform reactions at 0–4°C to suppress racemization in chiral intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
